molecular formula C31H52O3 B12423330 (+/-)-alpha-Tocopherol Acetate-d3

(+/-)-alpha-Tocopherol Acetate-d3

Cat. No.: B12423330
M. Wt: 475.8 g/mol
InChI Key: ZAKOWWREFLAJOT-BVMKUAJZSA-N
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Description

(+/-)-alpha-Tocopherol Acetate-d3 is a deuterated form of alpha-tocopherol acetate, which is a synthetic form of vitamin E. This compound is often used as an internal standard in mass spectrometry for the quantification of alpha-tocopherol acetate. The deuterium labeling allows for precise tracking and measurement in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-alpha-Tocopherol Acetate-d3 typically involves the deuteration of alpha-tocopherol acetate. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require a catalyst like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-alpha-Tocopherol Acetate-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.

    Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, forming alpha-tocopherol.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Tocopheryl quinone derivatives.

    Reduction: Alpha-tocopherol.

    Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.

Scientific Research Applications

(+/-)-alpha-Tocopherol Acetate-d3 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin E and its derivatives.

    Biology: Employed in studies investigating the metabolism and bioavailability of vitamin E in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of vitamin E in the body.

    Industry: Applied in the formulation of dietary supplements and fortified foods to ensure accurate labeling and quality control.

Mechanism of Action

The mechanism of action of (+/-)-alpha-Tocopherol Acetate-d3 is similar to that of alpha-tocopherol acetate. It acts as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The deuterium labeling does not alter its antioxidant properties but allows for precise tracking in metabolic studies. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various enzymes involved in oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    Alpha-Tocopherol: The non-acetylated form of vitamin E, which is also an antioxidant but lacks the stability provided by the acetate group.

    Gamma-Tocopherol: Another form of vitamin E with different antioxidant properties and biological activities.

    Delta-Tocopherol: Known for its anti-inflammatory properties in addition to its antioxidant effects.

Uniqueness

(+/-)-alpha-Tocopherol Acetate-d3 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in research settings where accurate measurement of vitamin E and its metabolites is crucial.

Properties

Molecular Formula

C31H52O3

Molecular Weight

475.8 g/mol

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i8D3

InChI Key

ZAKOWWREFLAJOT-BVMKUAJZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C

Origin of Product

United States

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